molecular formula C25H23CaFNO4+ B10824152 Pitavastatin (calcium salt)

Pitavastatin (calcium salt)

Cat. No.: B10824152
M. Wt: 460.5 g/mol
InChI Key: VSQHXQMFUCHGBD-NRFPMOEYSA-M
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Description

Pitavastatin (calcium salt) is a member of the statin class of medications, which are used to lower cholesterol levels in the blood. It is specifically an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the first step of cholesterol synthesis. This compound was patented in 1987 and approved for medical use in 2003 . It is commonly used to treat hypercholesterolemia and to prevent cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pitavastatin (calcium salt) can be synthesized through several methods. One common method involves the use of dehydrated alcohol and sodium hydroxide solution, followed by the addition of calcium chloride solution. The reaction is carried out at room temperature, resulting in the formation of pitavastatin calcium . Another method involves the use of tetrahydrofuran and hydrochloric acid, followed by the addition of tertiary butyl amine and ethyl acetate to obtain the final product .

Industrial Production Methods: In industrial settings, the production of pitavastatin (calcium salt) often involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The use of a mixture of acetonitrile, water, and tetrahydrofuran as the mobile phase has been optimized for the best peak quality .

Chemical Reactions Analysis

Types of Reactions: Pitavastatin (calcium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s stability and efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving pitavastatin (calcium salt) include acetonitrile, water, tetrahydrofuran, hydrochloric acid, and sodium hydroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving pitavastatin (calcium salt) include its various isomers and derivatives, which are used in different pharmaceutical formulations .

Mechanism of Action

Pitavastatin (calcium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a crucial step in the synthesis of cholesterol. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol in the blood . This mechanism helps in reducing the risk of cardiovascular diseases .

Properties

Molecular Formula

C25H23CaFNO4+

Molecular Weight

460.5 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+;/t18-,19-;/m1./s1

InChI Key

VSQHXQMFUCHGBD-NRFPMOEYSA-M

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Origin of Product

United States

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